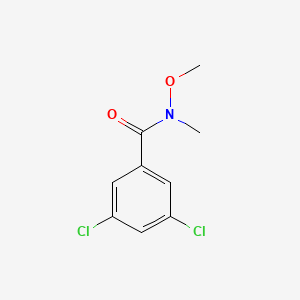
6-Fluoroquinazolin-2-amine
説明
6-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.16 . It is used as a building block in research .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as this compound, can be achieved through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A four-step synthesis process has been used to create novel 4-aminoquinazoline derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a fluorine atom attached at the 6th position .Chemical Reactions Analysis
Quinazoline derivatives have drawn significant attention due to their biological activities . The reactions involving these compounds are complex and can involve various functional groups and reaction conditions.Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
PET Imaging of Neurofibrillary Tangles
6-Fluoroquinazolin-2-amine derivatives, specifically [18 F]MK-6240, show potential in PET imaging for detecting human neurofibrillary tangles, which are made up of aggregated tau protein. This application is significant for studying brain conditions like Alzheimer's disease. The synthesis of [18 F]MK-6240 is automated and adheres to Good Manufacturing Practices for human use (Collier et al., 2017).
Anticancer Properties
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of this compound, has been identified as a potent apoptosis inducer and shows promise as an anticancer agent. It demonstrates high blood-brain barrier penetration and efficacy in cancer models, highlighting its potential in oncology research (Sirisoma et al., 2009).
Enzymatic Studies
This compound has been used in the development of novel substrates for enzymes like chymotrypsin. These substrates can measure enzymatic activity and are valuable for biochemical research (Brynes et al., 1981).
Synthesis of Fluoroquinazoline Derivatives
Research into the synthesis of various fluoroquinazoline derivatives, including 5- and 7-fluoroquinazolines, from 6-fluoroanthranilic acid, contributes to the exploration of new compounds for potential pharmaceutical applications (Layeva et al., 2007).
Development of Anticancer Agents
Studies on indole-aminoquinazolines, prepared via amination of 2-aryl-4-chloroquinazolines, have been conducted for their potential as anticancer agents. These compounds show significant cytotoxicity against various cancer cell lines and are promising candidates for further cancer research (Mphahlele et al., 2018).
PET Imaging Agents for Tumor Detection
Novel 4-aminoquinazoline derivatives labeled with fluorine-18 have been synthesized for potential use as PET imaging agents in tumor detection. These compounds exhibit specific accumulation in tumors and rapid clearance from muscle and blood, demonstrating their potential in oncology diagnostics (Chen et al., 2012).
Biochemical Applications
Fluorogenic substrates incorporating this compound derivatives have been synthesized for the detection of bacteria. These compounds, including aminonaphthalenesulfonamides and hydrazinobenz[de]isoquinoline-1,3-diones, exhibit pronounced fluorescence properties, making them useful for biochemical and microbiological studies (Luo et al., 2016).
Intracellular Zn2+ Detection
The compound 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid, a derivative of this compound, has been used in the study of intracellular Zn2+ detection. Its coordination properties and fluorescence characteristics in ternary Zn2+ complexes are significant for bioanalytical applications (Hendrickson et al., 2003).
Safety and Hazards
作用機序
Target of Action
Quinazolines have been found to interact with various biological targets. For example, some quinazolines have been found to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Mode of Action
By binding to these enzymes, quinazolines can block bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Biochemical Pathways
Quinazolines can affect various biochemical pathways depending on their specific structures and targets. For example, some quinazolines have been found to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .
Pharmacokinetics
The pharmacokinetics of quinazolines can vary widely depending on their specific structures. Some quinazolines have been found to have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg .
Result of Action
The result of quinazoline action can vary depending on the specific compound and its targets. Some quinazolines have been found to have potent antimicrobial effects, while others have been found to have anti-inflammatory or anticancer effects .
特性
IUPAC Name |
6-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733743 | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-72-2 | |
| Record name | 6-Fluoro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


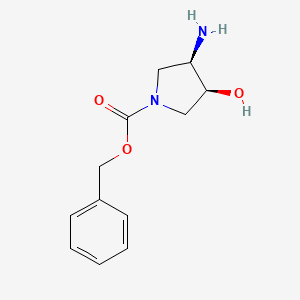
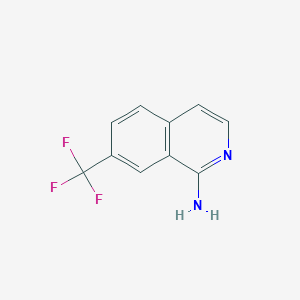
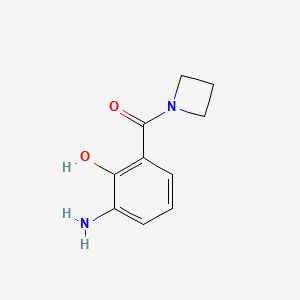
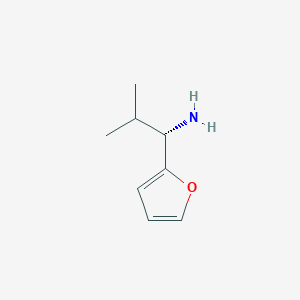
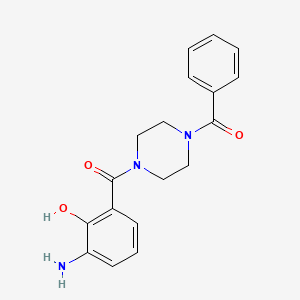
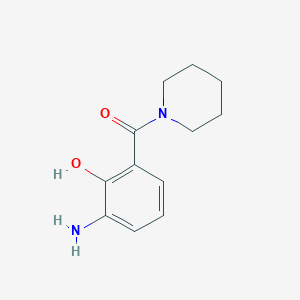

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
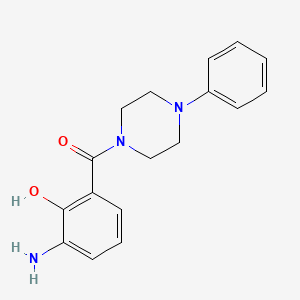
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)
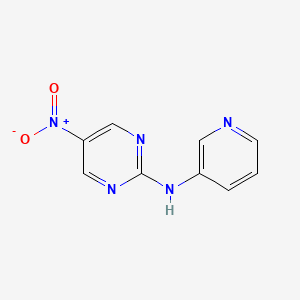
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
